molecular formula C10H8BrFN2O2 B595239 Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260763-32-3

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B595239
CAS RN: 1260763-32-3
M. Wt: 287.088
InChI Key: VBZNHZQNPCVRMD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1260763-32-3 . It has a molecular weight of 287.09 . The IUPAC name for this compound is ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its core structure is a part of many biologically active compounds, which are often explored for their potential as therapeutic agents. The presence of halogen atoms like bromine and fluorine is particularly significant as they can greatly influence the biological activity of the molecules they are part of .

Agriculture

As an intermediate in the synthesis of agrochemicals, Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate could be used to develop new pesticides or herbicides. The imidazo[1,2-a]pyridine moiety is known for its role in plant growth regulation and defense mechanisms against pests .

Material Science

In material science, this compound could be utilized in the creation of novel organic materials. Its robust heterocyclic framework makes it a candidate for incorporation into polymers or small molecules that have specific electronic properties, potentially useful in organic electronics .

Environmental Science

This compound’s derivatives may be studied for their environmental impact, such as their biodegradability or potential as environmentally friendly alternatives to more harmful substances. Research could focus on its breakdown products and their interactions with various environmental factors .

Analytical Chemistry

In analytical chemistry, Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be used as a standard or reference compound. Its unique structure allows for its detection and quantification in complex mixtures, which is essential in the quality control of pharmaceuticals .

Biochemistry

The compound’s role in biochemistry could be explored in the context of enzyme inhibition or receptor binding studies. Its structure could interact with biological macromolecules, influencing the function and leading to potential applications in drug discovery .

Synthetic Organic Chemistry

This compound is a versatile building block in synthetic organic chemistry. It can undergo various chemical reactions to produce a wide array of derivatives, each with potential applications in different fields of research and industry .

Drug Development

In drug development, the compound’s halogen atoms make it a prime candidate for the development of new drugs through medicinal chemistry approaches. It could be used to synthesize analogs of known drugs, improving their efficacy or reducing side effects .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNHZQNPCVRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718281
Record name Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

1260763-32-3
Record name Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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